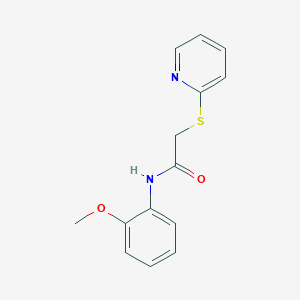

![molecular formula C18H17N5O4 B5539547 N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide" often involves multistep synthetic routes. Key steps may include amination, cyclization, and amidation reactions. For instance, Yang Chao (2008) described the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides through a sequence involving amination and cyclization, followed by a reaction with N-substituted ethyl carbamate and glycidylacetamide in the presence of a catalyst, achieving a total yield of 50% (Yang Chao, 2008).

Applications De Recherche Scientifique

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, revealing insights into their structural and physical properties. For instance, Petrova et al. (2009) detailed the crystallization and characterization of polymorphs and hydrates of a related compound, highlighting the thermodynamic stability and conversion rates in aqueous media (Petrova et al., 2009). Similarly, Chao (2008) described a novel synthesis approach for N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, showcasing the method's efficiency and the chemical stability of the products (Yang Chao, 2008).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of oxazolidinone derivatives, a class to which the target compound belongs. Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone analogs, revealing their effectiveness against a wide range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains (Zurenko et al., 1996). The study by Hossan et al. (2012) synthesized and evaluated the antimicrobial activity of pyrimidinone and oxazinone derivatives, showing promising antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Biological and Chemical Properties

Research into the compound's derivatives has also delved into their biological activities and chemical behavior. For example, Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, potentially improving the safety profile of these compounds (Reck et al., 2005). Additionally, Paget et al. (2006) explored the structure-antibacterial activity relationships of pyrrolopyridine-substituted oxazolidinones, further contributing to the understanding of their mechanism of action and potential therapeutic applications (Paget et al., 2006).

Propriétés

IUPAC Name |

N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-22-13-5-2-6-14(27-12-4-3-7-19-10-12)16(13)17(21-22)20-15(24)11-23-8-9-26-18(23)25/h2-7,10H,8-9,11H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIZRQLPXUEPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CN=CC=C3)C(=N1)NC(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)